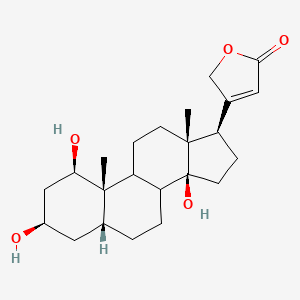
Acovenosigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acovenosigenin is a naturally occurring compound found in certain plants. It belongs to the class of steroid glycosides, specifically cardenolides, which are known for their biological activities, including inhibitory effects on ATPase . This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acovenosigenin involves several steps, starting from basic steroid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the steroid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, followed by purification processes. Advanced techniques like chromatography and crystallization are used to isolate and purify the compound. The scalability of these methods ensures a consistent supply for research and therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Acovenosigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can have enhanced biological activities or improved pharmacokinetic properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
Acovenosigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid glycosides and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of acovenosigenin involves its interaction with specific molecular targets and pathways. It has been shown to mediate the JAK2-STAT3 signaling pathway by targeting GP130 in certain cancer cells. This interaction inhibits cell proliferation, promotes apoptosis, and arrests cell cycle progression, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Acovenosigenin is compared with other similar compounds, such as:
Digitoxin: Another cardenolide with similar inhibitory effects on ATPase but different pharmacokinetic properties.
Ouabain: Known for its potent inhibitory effects on the sodium-potassium pump, used in cardiac treatments.
Strophanthin: Similar in structure and function but with distinct therapeutic applications.
These comparisons highlight the unique properties of this compound, such as its specific molecular targets and pathways, which differentiate it from other cardenolides and make it a valuable compound for further research and development.
Propiedades
Número CAS |
639-15-6 |
|---|---|
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[(1R,3R,5R,10S,13R,14S,17R)-1,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-17-18(4-3-14-10-15(24)11-19(25)22(14,17)2)23(21,27)8-6-16(21)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16-,17?,18?,19-,21-,22+,23+/m1/s1 |
Clave InChI |
CSKIDXJFNAYMTR-YTAKEYINSA-N |
SMILES isomérico |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3([C@@H](C[C@@H](C5)O)O)C |
SMILES canónico |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(C(CC(C5)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
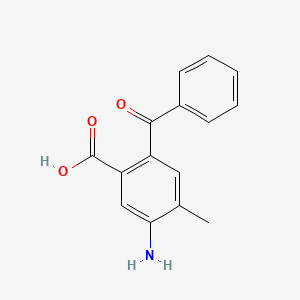
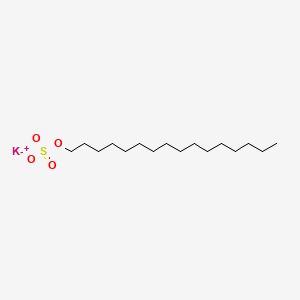
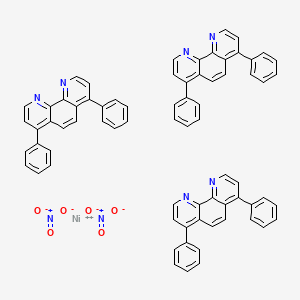
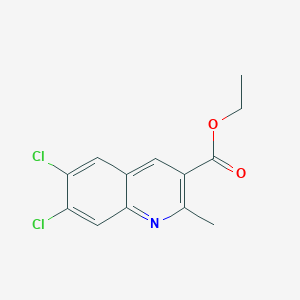
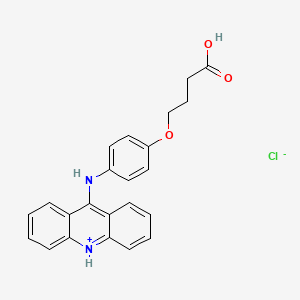

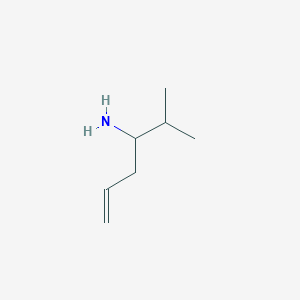
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
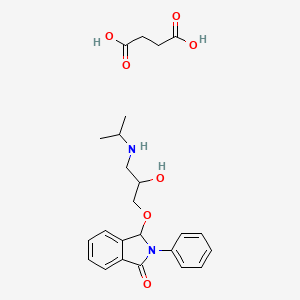
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)
